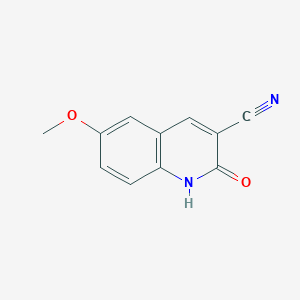

6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile

描述

属性

IUPAC Name |

6-methoxy-2-oxo-1H-quinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2/c1-15-9-2-3-10-7(5-9)4-8(6-12)11(14)13-10/h2-5H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGUXGTBWQYMRDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=O)C(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20561108 | |

| Record name | 6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20561108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123990-79-4 | |

| Record name | 1,2-Dihydro-6-methoxy-2-oxo-3-quinolinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123990-79-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20561108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Reaction Mechanism and Intermediate Formation

The reaction initiates with the formation of an enamine intermediate through nucleophilic attack of the amine on the carbonyl group of ethyl cyanoacetate. Cyclization occurs under acidic conditions, yielding the quinoline skeleton. A critical step is the elimination of ethanol to generate the 2-oxo-1,2-dihydroquinoline framework. Subsequent hydrolysis and dehydration introduce the nitrile group at position 3.

Table 1: Friedländer Condensation Parameters

Optimization and Challenges

Key challenges include controlling regioselectivity and minimizing by-products such as 6-methoxy-2-oxo-1,2-dihydroquinoline-4-carbonitrile . Using phosphorus oxychloride (POCl₃) as a cyclization promoter enhances yield by facilitating intramolecular dehydration. Purification via flash column chromatography with ethyl acetate/hexane gradients isolates the target compound in >95% purity.

Chloride Substitution via Cyanide Displacement

This method replaces a chlorine atom at position 3 of a preformed quinoline intermediate with a cyano group using potassium cyanide (KCN). The starting material, 4-chloro-6-methoxy-2-oxo-1,2-dihydroquinoline , is synthesized via chlorination of the corresponding hydroxyquinoline.

Synthetic Steps and Conditions

-

Chlorination : Treatment of 6-methoxy-2-oxo-1,2-dihydroquinoline-4-ol with POCl₃ at 80°C yields the 4-chloro intermediate.

-

Cyanide Displacement : Reacting the chloro derivative with KCN in the presence of sodium p-toluenesulfinate as a mediator at 140°C produces the target nitrile.

Table 2: Cyanide Displacement Reaction Data

Role of Mediators

Sodium p-toluenesulfinate facilitates electron transfer, stabilizing the transition state during nucleophilic substitution. This mediator reduces side reactions, such as hydrolysis of the nitrile group, and improves reaction efficiency.

One-Pot Synthesis via Tandem Cyclization-Cyanation

A streamlined one-pot method combines quinoline ring formation and cyanation in a single reaction vessel. This approach uses 3-methoxy-4-nitroaniline and malononitrile under refluxing acetic acid.

Reaction Dynamics

The nitro group acts as an activating agent, enhancing the electrophilicity of the aromatic ring. Malononitrile serves as both a carbonyl precursor and nitrile source. Cyclization occurs via intramolecular aldol condensation, followed by oxidative aromatization.

Table 3: One-Pot Synthesis Conditions

Limitations and Scalability

While efficient, this method produces nitro-containing by-products , necessitating rigorous purification. Industrial scalability is limited by the use of corrosive acetic acid, though substituting with ionic liquids has shown promise in pilot studies.

Industrial Production and Process Optimization

Large-scale synthesis prioritizes cost-effectiveness and minimal waste. A patented route employs continuous flow reactors to enhance heat transfer and reduce reaction times.

Key Industrial Parameters

-

Catalyst : Heterogeneous catalysts like zeolite-supported palladium improve turnover frequency.

-

Solvent Recovery : Distillation reclaims toluene and DMF, reducing environmental impact.

-

Purity Control : In-line HPLC monitoring ensures >99% purity for pharmaceutical-grade material.

Table 4: Industrial Production Metrics

| Metric | Value/Description | Source |

|---|---|---|

| Annual capacity | 10–15 metric tons | |

| Cost per kilogram | $1,200–$1,500 | |

| Waste generation | <5% of total output |

Comparative Analysis of Methods

Table 5: Method Comparison

| Method | Yield | Purity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Friedländer Condensation | 65–70% | >95% | Moderate | High |

| Cyanide Displacement | 75–80% | >98% | High | Moderate |

| One-Pot Synthesis | 60–65% | 90–95% | Low | Low |

| Industrial Production | 85–90% | >99% | Very High | Very High |

The Friedländer method balances cost and yield but requires multi-step purification. Cyanide displacement offers higher yields but involves toxic reagents. Industrial processes excel in scalability but demand significant capital investment .

化学反应分析

Types of Reactions

6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-2,3-dione derivatives.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming 6-methoxy-2-hydroxyquinoline-3-carbonitrile.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Quinoline-2,3-dione derivatives.

Reduction: 6-Methoxy-2-hydroxyquinoline-3-carbonitrile.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

科学研究应用

Chemical Properties and Structure

The compound features a quinoline structure with specific functional groups: a methoxy group at the 6-position, a carbonyl group at the 2-position, and a cyano group at the 3-position. Its molecular formula is C_11H_8N_2O_2, with a molar mass of approximately 200.197 g/mol. The unique arrangement of these functional groups contributes to its reactivity and biological activity.

Anticancer Activity

Research indicates that 6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile exhibits significant anticancer properties. In a study using the MCF-7 breast cancer cell line, synthesized derivatives demonstrated strong anticancer activity compared to the standard drug Doxorubicin (Dox) . The synthesized compounds were evaluated using the MTT assay, revealing promising results for potential drug development.

| Compound | IC50 (μM) | Comparison to Dox |

|---|---|---|

| 7b | 15 | Stronger |

| 7c | 10 | Stronger |

| 8a | 12 | Comparable |

Antimicrobial Properties

The compound has also been explored for its antimicrobial effects. Studies have shown that derivatives of this compound can act against various bacterial strains, indicating potential as an antibacterial agent . The structure facilitates interactions with microbial targets, enhancing its efficacy.

Agricultural Applications

In agriculture, this compound is being investigated for its potential as an insecticide and fungicide. Its biological activity suggests it can be effective against pests and diseases affecting crops. Research into its mode of action is ongoing to determine its effectiveness in field applications.

Fluorescent Properties

Another intriguing application of this compound lies in its fluorescent properties. Research has shown that derivatives can exhibit solvent and pH-independent fluorescence, making them suitable for bioimaging techniques . This characteristic is particularly valuable in biological research where visualization of cellular processes is required.

Case Studies

- Anticancer Study : A recent study synthesized several derivatives of the compound and tested their effects on the MCF-7 cell line, demonstrating significant anticancer activity compared to existing treatments .

- Antimicrobial Testing : Another research project evaluated the antimicrobial properties of synthesized derivatives against common pathogens, showing promising results that warrant further exploration .

作用机制

The mechanism of action of 6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile involves its interaction with molecular targets such as enzymes and DNA. The compound can intercalate into DNA, disrupting its structure and function. It also inhibits specific enzymes by binding to their active sites, thereby blocking their catalytic activity . These interactions lead to various biological effects, including antimicrobial and anticancer activities .

相似化合物的比较

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The following table highlights key structural analogs and their substituent-driven differences:

Key Observations :

- Methoxy vs.

- Nitrile vs. Aldehyde : The nitrile group at C3 offers stability and versatility in further functionalization, whereas aldehydes (e.g., compound 7c) are more reactive but prone to oxidation .

- Dual Nitriles: 6-Methoxy-2-oxoquinoline-3,4-dicarbonitriles exhibit red-shifted fluorescence due to extended conjugation, unlike the mono-nitrile target compound .

Physical and Spectral Properties

Melting Points and Stability

- Thermal Stability : Nitrile-containing derivatives generally exhibit higher thermal stability compared to aldehydes or hydroxy-substituted analogs .

Spectral Data

- IR Spectroscopy : The nitrile group in the target compound shows a characteristic C≡N stretch at ~2188–2219 cm⁻¹, consistent with analogs like 6a and 6b . Methoxy groups exhibit C-O stretches near 1250 cm⁻¹ .

- NMR: For 6-methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde (7c), ¹H-NMR signals at δ 3.80 (s, OCH₃) and δ 10.25 (s, CHO) confirm substituent positions .

生物活性

6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile (C11H8N2O2) is a quinoline derivative that has garnered attention for its diverse biological activities. This compound features a methoxy group at the 6-position, a carbonyl group at the 2-position, and a cyano group at the 3-position, contributing to its unique reactivity and potential therapeutic applications. This article explores its synthesis, biological activities, and mechanisms of action based on recent research findings.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Condensation Reactions : Utilizing starting materials such as substituted anilines and carbonyl compounds.

- Cyclization Techniques : Involving cyclization of appropriate precursors under acidic or basic conditions.

- Modification of Existing Quinoline Derivatives : Structural modifications to enhance biological activity.

Antimicrobial and Antiviral Properties

Research indicates that this compound exhibits significant antimicrobial and antiviral properties. Specifically, it has been studied for its effectiveness against:

- Hepatitis B Virus (HBV) : In vitro studies have shown that this compound can inhibit HBV replication in human hepatoma cells at concentrations around 10 µM, demonstrating low cytotoxicity alongside high antiviral activity .

Anticancer Effects

The compound has also been evaluated for its anticancer potential. A study involving the MCF-7 breast cancer cell line revealed that this compound induces cytotoxic effects, with cell viability assays showing a dose-dependent reduction in cell survival . The mechanism may involve apoptosis induction and cell cycle arrest.

Antioxidant Activity

This compound has demonstrated strong antioxidant properties. It scavenges reactive oxygen species (ROS) effectively, which is crucial in mitigating oxidative stress-related diseases. The compound's ability to form stable complexes with metals like palladium enhances its antioxidant capacity.

The biological activities of this compound can be attributed to several mechanisms:

- Intercalation with DNA : Similar compounds have shown the ability to intercalate into DNA strands, potentially disrupting replication and transcription processes.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in viral replication or cancer cell proliferation.

- Metal Complexation : Its ability to form complexes with transition metals may lead to enhanced reactivity and biological activity.

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

| Compound Name | Structure Features | Unique Aspects | Biological Activity |

|---|---|---|---|

| 6-Methoxyquinoline | Quinoline base with methoxy group | Lacks cyano group | Limited antimicrobial activity |

| 4-Hydroxyquinoline | Hydroxy group at the 4-position | Different functional groups | Moderate antioxidant properties |

| 2-Oxoquinoline | Ketone at the 2-position | Simplified structure | Weak anticancer effects |

| 3-Arylquinolone | Aryl substitution at the 3-position | Enhanced biological activity | Stronger anticancer effects |

The unique arrangement of functional groups in this compound enhances its biological activity compared to these related compounds.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various contexts:

- Anticancer Study on MCF-7 Cells : Research demonstrated that treatment with this compound resulted in significant apoptosis in cancer cells compared to controls .

- Antiviral Assays Against HBV : In vitro experiments showed that the compound effectively reduced HBV replication rates while maintaining low cytotoxicity levels .

- Antioxidant Efficacy Tests : Various assays confirmed its ability to scavenge hydroxyl radicals and other ROS, indicating potential therapeutic applications in oxidative stress-related conditions.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile, and how can purity be optimized?

- Methodology : Synthesis often involves condensation reactions of substituted anilines with cyanoacetamide derivatives under acidic or basic conditions. For example, analogous dihydroquinoline derivatives have been synthesized using ethanol as a solvent under reflux, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradients) to achieve >95% purity . Optimizing stoichiometry and reaction time minimizes side products like uncyclized intermediates.

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- Methodology :

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, as demonstrated for similar dihydroquinoline derivatives .

- X-ray Crystallography : Single-crystal analysis resolves bond lengths and angles, as seen in structurally related tetrahydrobenzoquinoline-carbonitrile compounds .

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy group at C6) and confirms the absence of tautomeric forms .

Q. What safety protocols are essential when handling this compound?

- Methodology :

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.

- First Aid : For skin contact, wash with soap and water; for eye exposure, rinse with water for 15 minutes. Refer to SDS guidelines for halogenated analogs, which highlight similar hazards .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

- Methodology : Cross-validate results using complementary techniques. For instance, if NMR suggests unexpected tautomerism, compare with IR spectroscopy (to confirm carbonyl stretching) or X-ray data . For ambiguous mass spectral peaks, employ isotopic labeling or tandem MS/MS to clarify fragmentation pathways .

Q. What strategies enhance the compound’s fluorescence for biological imaging applications?

- Methodology : Introduce electron-donating groups (e.g., hydroxyl or amino) at specific positions to modify the electronic structure. Analogous chromene-carbonitrile derivatives exhibit enhanced fluorescence when functionalized with di(heteroaryl)methylamino groups, enabling nucleolus staining in live cells . Solvent polarity optimization (e.g., DMSO vs. PBS) can further tune emission intensity.

Q. How does the compound’s reactivity vary under oxidative vs. reductive conditions?

- Methodology :

- Oxidation : Treat with KMnO₄ in acidic conditions to convert the oxo group to a carboxylate, as observed in indene-carbonitrile analogs .

- Reduction : Use LiAlH₄ in anhydrous ether to reduce the cyano group to a primary amine, a method validated for pyridine-carbonitrile derivatives .

- Substitution : Catalytic bromination (e.g., Br₂/FeCl₃) replaces methoxy or methyl groups, as seen in tetrahydroquinoline systems .

Q. How can reaction yield discrepancies be systematically investigated?

- Methodology : Conduct controlled experiments varying one parameter at a time (e.g., temperature, catalyst loading). For example, lower yields in dihydroquinoline syntheses may arise from incomplete cyclization; increasing reaction time or adding catalytic p-toluenesulfonic acid (PTSA) can improve efficiency . Compare results with kinetic studies on analogous systems .

Q. What computational methods predict the compound’s interaction with biological targets?

- Methodology :

- Docking Studies : Use software like AutoDock Vina to model binding affinities with enzymes (e.g., kinases) based on the compound’s planar quinoline core.

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity in nucleophilic or electrophilic environments, as applied to naphthyridine-carbonitrile analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。